molecular formula C20H26N2O7S B3030196 Dolasetron mesylate hydrate CAS No. 878143-33-0

Dolasetron mesylate hydrate

カタログ番号 B3030196
CAS番号: 878143-33-0
分子量: 438.5 g/mol
InChIキー: QTFFGPOXNNGTGZ-RCSCTSIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolasetron mesylate hydrate is a potent and selective antagonist of the 5-HT3 receptor, which is used in the treatment of nausea and vomiting associated with chemotherapy and postoperative recovery. It is administered either orally or intravenously and has been evaluated in various clinical settings for its efficacy and safety profile.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of dolasetron mesylate is not directly discussed in the provided papers, it is known that dolasetron is metabolized into an active metabolite, MDL 74,156, which is responsible for its antiemetic effects. This metabolite appears in plasma within 10 minutes of administration of dolasetron mesylate, indicating a rapid conversion and activation process in the body .

Chemical Reactions Analysis

The primary chemical reaction involving dolasetron mesylate is its metabolism. After administration, dolasetron is rapidly metabolized to its active form, MDL 74,156. This metabolite is then excreted in urine, with the [+]-enantiomer of the reduced metabolite being the primary form detected in urine samples .

Physical and Chemical Properties Analysis

The stability of dolasetron mesylate has been studied, and it has been found to remain stable for at least 90 days when stored at controlled temperatures in oral liquid vehicles. This indicates that the compound has a stable shelf life when prepared for oral administration . Additionally, the pharmacokinetics of dolasetron and its metabolite have been characterized in elderly volunteers, showing that the drug is rapidly metabolized and that its active metabolite has a half-life of approximately 7 hours .

Clinical Efficacy and Safety

Dolasetron mesylate has been shown to be effective in preventing acute emesis in cancer patients receiving moderately emetogenic platinum-containing chemotherapy, with the highest antiemetic activity observed at a 200 mg dose . It has also been compared to ondansetron, another antiemetic, and found to have comparable safety and efficacy in preventing cisplatin-induced nausea and vomiting . The drug's antiemetic activity has been observed across various doses, with a dose-response relationship indicating increased efficacy at higher doses . Dolasetron mesylate has also been evaluated for the prevention of postoperative nausea and vomiting, with doses of 50, 100, and 200 mg showing significant efficacy compared to placebo . The drug is generally well-tolerated, with headache and dizziness being the most common adverse events .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of dolasetron mesylate in different clinical scenarios. For instance, a study on patients receiving high-dose cisplatin demonstrated that dolasetron mesylate provided effective control of acute nausea and vomiting, particularly in chemotherapy-naive and male patients . Another study focused on the pharmacokinetics of the active metabolite in anesthetized children, highlighting the rapid production of the active metabolite following administration .

科学的研究の応用

Pharmacology and Toxicology

Dolasetron mesylate hydrate is a selective 5-hydroxytryptamine 3 antagonist derived from pseudopelletierine. Its primary use is in the prevention and treatment of nausea and vomiting. The pharmacological and toxicological aspects of dolasetron have been discussed in detail, highlighting its efficacy and potential risks in cases of overdose (Rochford, Kiernan, & Aziz, 2007).

Use in Postoperative Nausea and Vomiting (PONV)

Dolasetron has been studied extensively for its efficacy in preventing postoperative nausea and vomiting following outpatient surgery with general anaesthesia. A multicentre, randomized, double-blind, placebo-controlled dose-ranging study indicated that dolasetron is effective in preventing PONV, particularly in females, with an optimal dose observed (Philip et al., 2000).

Stability and Sterility

The stability and sterility of dolasetron mesylate in syringes stored at room temperature have been evaluated, indicating its practical application in various medical settings. The study provided insights into the optimal storage conditions and shelf life of dolasetron (Steiner, Lensmeyer, & Vermeulen, 2005).

Comparison with Other Antiemetics

Research comparing dolasetron with other antiemetics, such as ondansetron, for the prevention of acute and delayed emesis in cancer patients has been conducted. The study found dolasetron to be as effective as ondansetron in preventing emesis after cisplatin-based chemotherapy, with a comparable safety profile (Kim et al., 2004).

Analytical Methods

The development and validation of stability-indicating HPTLC methods for the determination of dolasetron mesylate have been carried out. This research contributes to the quality control and accurate dosage formulation of dolasetron in the pharmaceutical industry (Birajdar & Damle, 2015).

Biomedical Analysis Applications

CdS nanocrystals as fluorescent probes for the detection of dolasetron mesylate in aqueous solutions have been explored. This application in biomedical analysis demonstrates the potential of using advanced materials for the sensitive detection of dolasetron in biological samples (Pawar et al., 2016).

Fast Dissolving Oral Films

The formulation and evaluation of fast dissolving oral films of dolasetron mesylate have been studied to improve its solubility, dissolution rate, and patient compliance. This novel drug delivery system could potentially enhance the effectiveness and user experience of dolasetron (Kumar, Verma, & Jain, 2019).

作用機序

Target of Action

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone .

Mode of Action

Dolasetron competitively blocks the action of serotonin at 5HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It blocks serotonin both peripherally (primary site of action) and centrally at the chemoreceptor trigger zone .

Biochemical Pathways

The antiemetic activity of dolasetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition reduces the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata .

Pharmacokinetics

Dolasetron exhibits linear pharmacokinetics over the intravenous dose range of 50 to 200 mg . After administration, it is rapidly converted in vivo to its major active metabolite, hydrodolasetron . Hydrodolasetron is eliminated by multiple routes, including renal excretion and, after metabolism, mainly glucuronidation, and hydroxylation . Two thirds of the administered dose is recovered in the urine and one third in the feces .

Result of Action

The primary result of dolasetron’s action is the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions .

Action Environment

The apparent clearance of hydrodolasetron decreases with severe renal impairment and severe hepatic impairment This suggests that the compound’s action, efficacy, and stability can be influenced by the patient’s renal and hepatic function

特性

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFGPOXNNGTGZ-RCSCTSIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115956-13-3, 878143-33-0
Record name 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dolasetron Mesylate Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron mesylate hydrate
Reactant of Route 2
Reactant of Route 2
Dolasetron mesylate hydrate
Reactant of Route 3
Dolasetron mesylate hydrate
Reactant of Route 4
Reactant of Route 4
Dolasetron mesylate hydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dolasetron mesylate hydrate
Reactant of Route 6
Reactant of Route 6
Dolasetron mesylate hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。